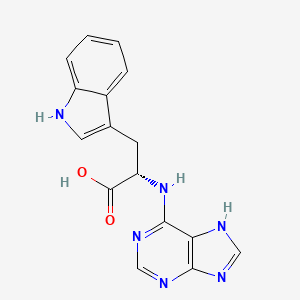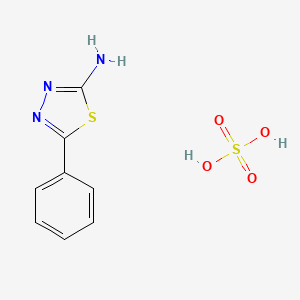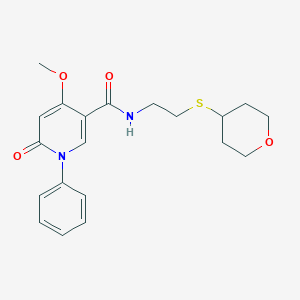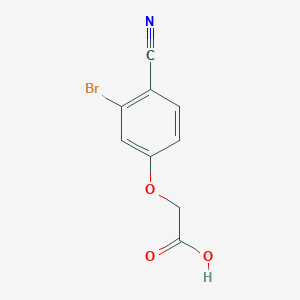
N-9H-purin-6-yl-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-9H-purin-6-yl-L-tryptophan” is a chemical compound with the CAS Number: 1173674-58-2 . Its molecular formula is C16H14N6O2 and it has a molecular weight of 322.33 . The IUPAC name for this compound is (2S)-3-(1H-indol-3-yl)-2-(9H-purin-6-ylamino)propanoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H14N6O2/c23-16(24)12(5-9-6-17-11-4-2-1-3-10(9)11)22-15-13-14(19-7-18-13)20-8-21-15/h1-4,6-8,12,17H,5H2,(H,23,24)(H2,18,19,20,21,22)/t12-/m0/s1 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 322.321 and a density of 1.6±0.1 g/cm3 . Its boiling point is 809.5±65.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Shikimate Pathway and Aromatic Amino Acid Biosynthesis
L-tryptophan is one of the aromatic amino acids derived from the shikimate pathway, which is crucial for the synthesis of proteins and various natural products in plants, such as pigments, alkaloids, and hormones. This pathway is significant because it directs a substantial portion of photosynthetically fixed carbon in vascular plants and has implications for human diet and the development of herbicides, given that animals, including humans, have lost these biosynthetic pathways (Maeda & Dudareva, 2012).
Tryptophan Metabolism as a Pharmacological Target
L-Tryptophan undergoes extensive metabolism along several pathways, resulting in bioactive molecules that act through various mechanisms in different organs. Understanding these metabolic pathways offers insights into potential therapeutic targets for neurological, metabolic, psychiatric, and intestinal disorders, highlighting the complex role of tryptophan metabolism in human health (Modoux et al., 2020).
Health Benefits of Tryptophan
Dietary L-tryptophan is metabolically transformed into several bioactive metabolites, such as serotonin, melatonin, kynurenine, and niacin, which have potential therapeutic applications for a variety of diseases, including autism, cardiovascular disease, depression, and inflammatory bowel disease. This research underscores the nutritional and health benefits of tryptophan, and its potential in disease diagnosis and therapy (Friedman, 2018).
Engineering Proteins with Nitrogen-containing Tryptophan Analogs
The capacity to reprogram the protein synthesis machinery to incorporate noncanonical amino acids, including nitrogen-containing tryptophan analogs, into proteins opens up possibilities for creating proteins with unique properties. This approach has potential applications in both academic and applied research, offering a method for generating proteins with novel spectral, redox, and titration features, which could be useful in the development of new biomaterials (Lepthien et al., 2006).
Eigenschaften
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(7H-purin-6-ylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c23-16(24)12(5-9-6-17-11-4-2-1-3-10(9)11)22-15-13-14(19-7-18-13)20-8-21-15/h1-4,6-8,12,17H,5H2,(H,23,24)(H2,18,19,20,21,22)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAZDIDTEUPDLX-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Diazaspiro[3.3]heptan-2-one tfa](/img/structure/B2766532.png)

![(Z)-6-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2766535.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766538.png)



![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2766546.png)

![2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethanesulfonyl fluoride](/img/structure/B2766548.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2766550.png)
